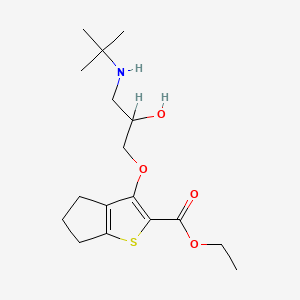
alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol is a complex organic compound with significant potential in various scientific fields. This compound features a benzofuran core substituted with chlorophenyl, dibromo, and methoxy groups, making it a unique molecule with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl, dibromo, and methoxy substituents through various organic reactions such as halogenation, methylation, and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, essential for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- Alpha-(4-Chlorophenyl)-2-pyridinemethanol
- 2-Bromo-4-chlorobenzaldehyde
- 4-(4-Chlorophenyl)-4-(1H-pyrazol-4-yl)piperidine
Uniqueness
Alpha-(4-Chlorophenyl)-5,7-dibromo-6-methoxy-2-benzofuranmethanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
117238-54-7 |
|---|---|
Formule moléculaire |
C16H11Br2ClO3 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(5,7-dibromo-6-methoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C16H11Br2ClO3/c1-21-16-11(17)6-9-7-12(22-15(9)13(16)18)14(20)8-2-4-10(19)5-3-8/h2-7,14,20H,1H3 |
Clé InChI |
UVESLRCQOLHKMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C(OC2=C1Br)C(C3=CC=C(C=C3)Cl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


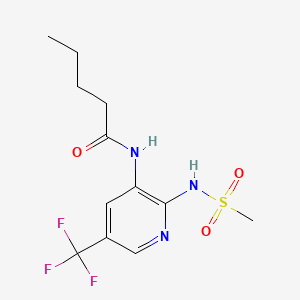
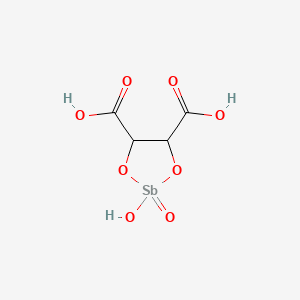
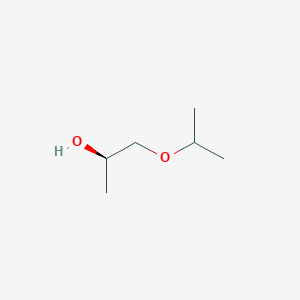
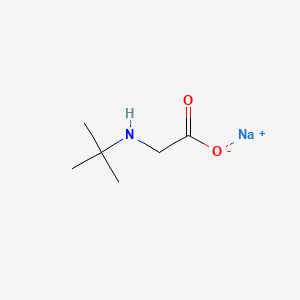
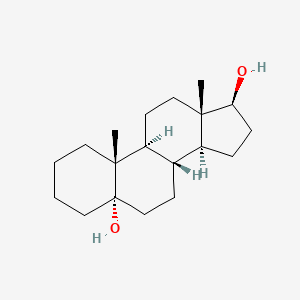
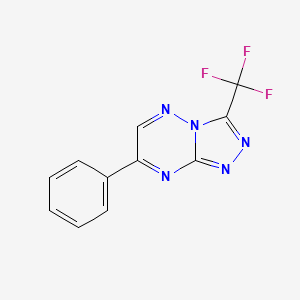
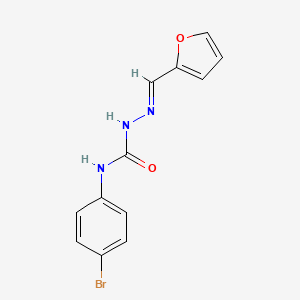
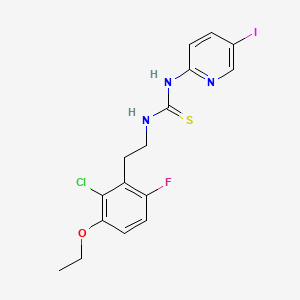

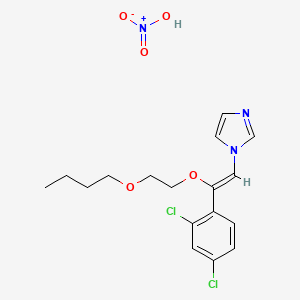
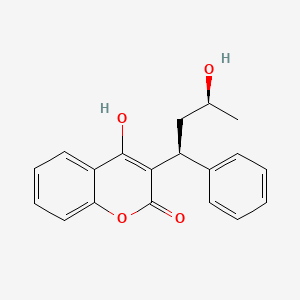
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)
